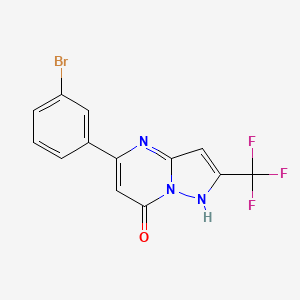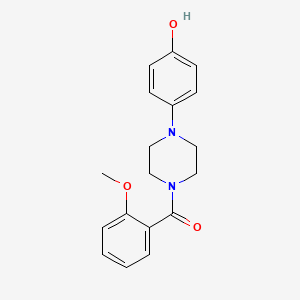
hTYR/AbTYR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hTYR/AbTYR-IN-1 is a dual inhibitor of human tyrosinase and mushroom tyrosinase. It has inhibitory effects on both human tyrosinase and mushroom tyrosinase, with IC50 values of 5.4 micromolar and 3.52 micromolar, respectively . This compound is primarily used for the study of hyperpigmentation and melanoma in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hTYR/AbTYR-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve the use of aromatic compounds and amines under controlled conditions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not publicly detailed, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
hTYR/AbTYR-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
hTYR/AbTYR-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes related to pigmentation and melanoma.
Medicine: Potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: Utilized in the development of skin-lightening agents and other cosmetic products
Mechanism of Action
hTYR/AbTYR-IN-1 exerts its effects by inhibiting the activity of human tyrosinase and mushroom tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound reduces melanin production, which can help in treating hyperpigmentation disorders. The molecular targets include the active sites of tyrosinase enzymes, where the compound binds and prevents the enzyme from catalyzing the oxidation of tyrosine to melanin .
Comparison with Similar Compounds
Similar Compounds
- Tyrosinase-IN-15
- Hexylresorcinol
- α-Arbutin
- Kojic acid
- Licraside
- Tyrosinase-IN-13
- Noroxyhydrastinine
- Toceranib Phosphate
Uniqueness
hTYR/AbTYR-IN-1 is unique due to its dual inhibitory activity against both human tyrosinase and mushroom tyrosinase. This dual inhibition makes it particularly effective in research related to hyperpigmentation and melanoma, as it can target multiple pathways involved in melanin production .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N2O3/c1-23-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(21)9-7-14/h2-9,21H,10-13H2,1H3 |
InChI Key |
MUYCIIDDRAFFHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


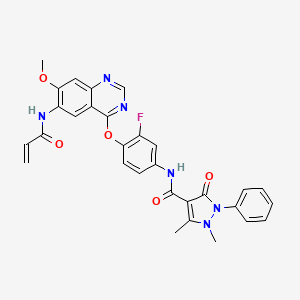

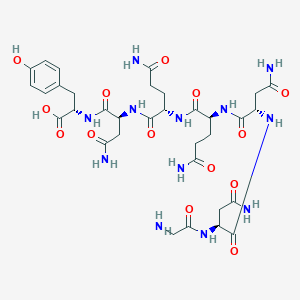
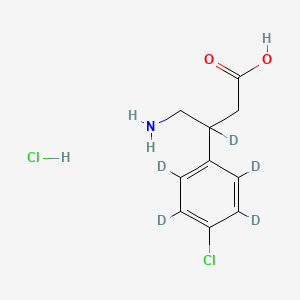
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
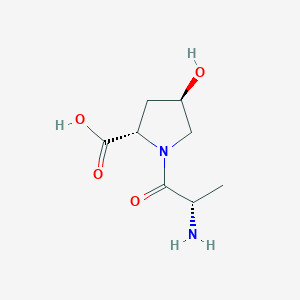
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
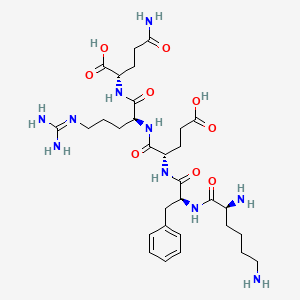
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
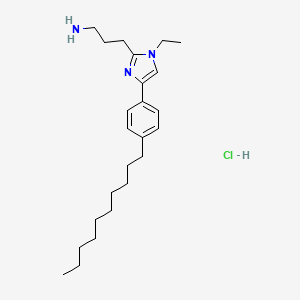
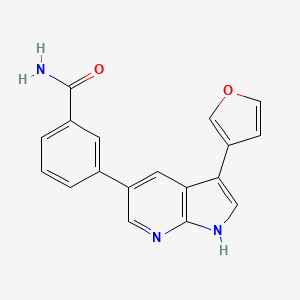
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)

